![molecular formula C15H20O2 B14221493 Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- CAS No. 498555-67-2](/img/structure/B14221493.png)
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- is an organic compound with the molecular formula C12H14O2. It is a derivative of cyclohexanone, where a hydroxyphenylpropyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- typically involves the reaction of cyclohexanone with 4-hydroxyphenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Similar Compounds
Cyclohexanone, 4-(4-hydroxyphenyl)-: Similar structure but lacks the propyl group.
Cyclohexanone, 4-(4-methoxyphenyl)-: Similar structure with a methoxy group instead of a hydroxy group.
Cyclohexanone, 4-(4-chlorophenyl)-: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]- is unique due to the presence of the hydroxyphenylpropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in similar compounds.
属性
CAS 编号 |
498555-67-2 |
|---|---|
分子式 |
C15H20O2 |
分子量 |
232.32 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxyphenyl)propyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H20O2/c1-2-15(11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-4,7-8,12,15-16H,2,5-6,9-10H2,1H3 |
InChI 键 |
JGRVVJQOMSZBPI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CCC(=O)CC1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-Methoxyphenyl)-3-oxopropyl]-L-methionine](/img/structure/B14221413.png)
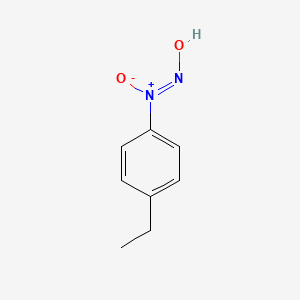
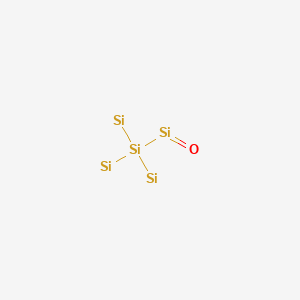

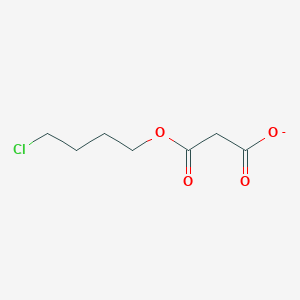
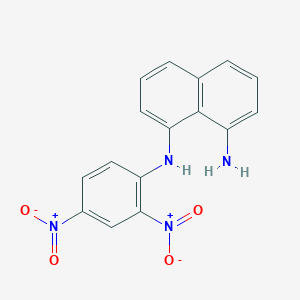
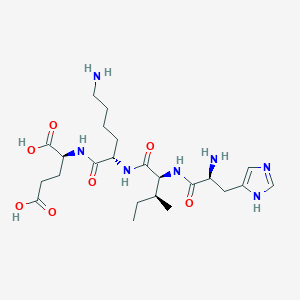
![N-Phenyl-N-[3-(trimethoxysilyl)propyl]aniline](/img/structure/B14221462.png)

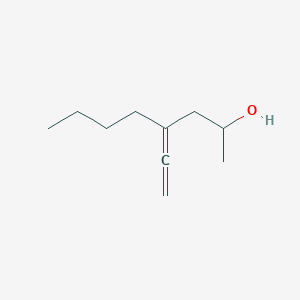
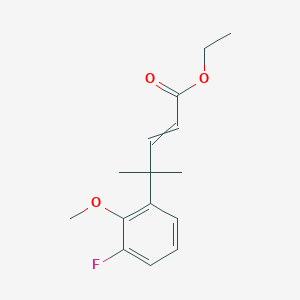
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)
